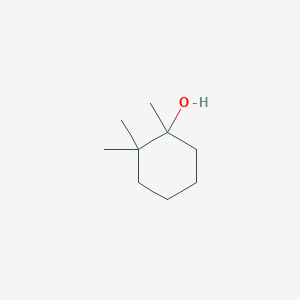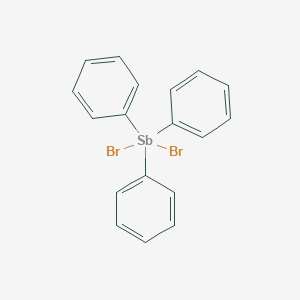
2-氨基-6-甲氧基苯甲腈
描述
Synthesis Analysis
2-Amino-6-methoxybenzonitrile and related compounds have been synthesized through various chemical reactions. For instance, a method involves the nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, resulting in a variety of 2-aminobenzonitriles in good to excellent yields. This process is noted for its use of an inexpensive iron(III) catalyst and the novel C-C bond cleavage of indoles, demonstrating a cost-effective and innovative approach to synthesizing these compounds (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of related aminobenzonitrile compounds has been extensively studied. For example, the structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction data. Such studies reveal the intricate details of the molecular arrangement and help in understanding the chemical behavior of these compounds (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving aminobenzonitriles exhibit diverse outcomes depending on the reaction conditions. A notable reaction is the aminocyanation, which involves the direct addition of aryl cyanamides to arynes, incorporating amino and cyano groups synchronously. This method affords synthetically useful 1,2-bifunctional aminobenzonitriles and demonstrates the chemoselectivity of such processes (Rao & Zeng, 2014).
Physical Properties Analysis
The physical properties of aminobenzonitriles and related compounds have been a subject of interest in various studies. For example, the vibrational investigations of 2-amino-4-methoxybenzothiazole, a compound related to 2-amino-6-methoxybenzonitrile, have been carried out using FTIR and FT-Raman techniques. Such studies help in understanding the physical characteristics of these compounds, including their stability and reactivity (Arjunan et al., 2013).
Chemical Properties Analysis
The chemical properties of aminobenzonitriles have been explored in various contexts, such as their role as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown effective corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the practical applications of these compounds in protecting metals from corrosion (Verma et al., 2015).
科学研究应用
防腐蚀
2-氨基-6-甲氧基苯甲腈衍生物已被广泛研究其防腐蚀性能。在一项研究中,合成了2-氨基苯-1,3-二氰基衍生物,其中包括一种与2-氨基-6-甲氧基苯甲腈密切相关的化合物,并测试了它们在酸性环境中抑制轻钢腐蚀的能力。这些衍生物表现出显著的抑制效率,其中一种化合物在100 mg/L的浓度下实现了97.83%的效率。研究表明,这些抑制剂属于混合型,表明它们可以通过吸附到金属表面并形成保护层来提供保护。这些化合物的吸附遵循Langmuir吸附等温线,表明它们强烈而均匀地吸附在金属表面上。量子化学计算支持了实验观察结果,提供了关于负责抑制效果的分子相互作用的见解(Verma, Quraishi, & Singh, 2015)。
抗菌和抗氧化活性
2-氨基-6-甲氧基苯甲腈衍生物的另一个有趣应用是在生物活性化合物的合成中。一项研究专注于合成、光谱表征和生物评价含有2-氨基苯甲腈的Cr(III)配合物。结果表明,合成的配合物对选定的细菌菌株表现出中等抗菌活性,并且与自由配体相比具有显著的抗真菌和抗氧化活性。DNA结合研究表明,该配合物可以强烈结合DNA,突显了其在生物医学应用中的潜力(Govindharaju et al., 2019)。
光物理性质
2-氨基-6-甲氧基苯甲腈衍生物的光物理性质也已被探索,以用于荧光和材料科学中的潜在应用。一项研究通过多组分反应合成了一个衍生物,并研究了其溶剂致色性质、荧光量子产率以及与胶束和胶体银纳米颗粒的相互作用。这项研究突显了这类衍生物作为荧光显微镜探针和具有特定光学性质材料组分的潜力(Khan, 2017)。
有机合成
此外,2-氨基-6-甲氧基苯甲腈可用作合成各种杂环化合物的前体。例如,它已被用于合成取代的2-氨基-4-喹唑啉酮,这是一类以其广泛的生物活性而闻名的化合物。这种合成途径涉及在苯环中取代氟原子,然后通过缩合和环闭合反应形成喹唑啉酮衍生物。这些方法展示了2-氨基-6-甲氧基苯甲腈在促进复杂有机分子合成中的实用性(Fray et al., 2006)。
属性
IUPAC Name |
2-amino-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXRZXEOPYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507800 | |
| Record name | 2-Amino-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1591-37-3 | |
| Record name | 2-Amino-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



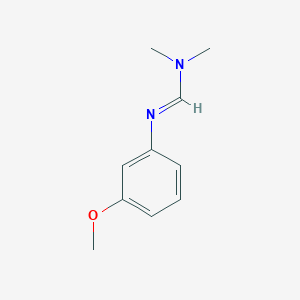

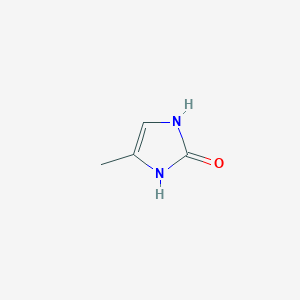


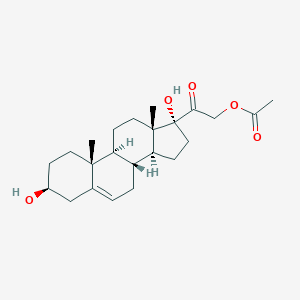
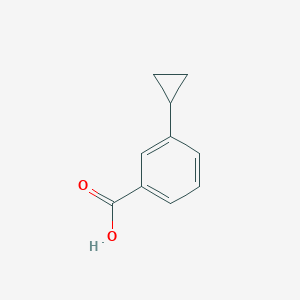
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)

